3-[3-(Trifluoromethyl)phenyl]piperidine
CAS No.: 64321-45-5
Cat. No.: VC8418119
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64321-45-5 |
|---|---|
| Molecular Formula | C12H14F3N |
| Molecular Weight | 229.24 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]piperidine |
| Standard InChI | InChI=1S/C12H14F3N/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2 |
| Standard InChI Key | NAAXALWMZKHEHY-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CC(CNC1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
3-[3-(Trifluoromethyl)phenyl]piperidine is a chemical compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. The compound features a trifluoromethyl group (-CF₃) attached to a phenyl ring, which is further linked to a piperidine moiety. This structural arrangement imparts unique physicochemical properties and potential biological activities.
Synthesis
The synthesis of compounds like 3-[3-(Trifluoromethyl)phenyl]piperidine typically involves:
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Aromatic Substitution: Introduction of the trifluoromethyl group onto a phenyl precursor.
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Coupling Reaction: Linking the substituted phenyl ring to a piperidine scaffold using reductive amination or other coupling strategies.
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Purification and Characterization: Techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography are used to confirm the structure.
Applications in Research
Biological Activity:
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Compounds containing trifluoromethyl groups often exhibit enhanced pharmacokinetics, making them candidates for drug discovery.
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Piperidine derivatives are widely studied for their roles in modulating central nervous system (CNS) activity, including as potential antidepressants or antipsychotics.
Potential Uses:
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Pharmaceutical Development: The compound's structure suggests it could interact with neurotransmitter receptors or enzymes.
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Chemical Biology: Used as a probe for studying fluorinated aromatic systems in biological environments.
Safety and Handling
While specific safety data for this compound is not available from the sources, general precautions for similar compounds include:
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Hazard Classification: Likely irritant to skin, eyes, and respiratory tract.
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Handling Recommendations: Use personal protective equipment (PPE), including gloves and goggles, in a well-ventilated area.
| Hazard Category | Description |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (STOT) | Respiratory irritation (Category 3) |
Research Findings on Related Compounds
Studies on structurally related compounds highlight their diverse bioactivities:
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Antiviral Properties: Derivatives of piperidines have shown moderate activity against viruses such as HSV-1 and CVB-2 .
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Anticancer Potential: Trifluoromethylated compounds exhibit cytotoxicity against cancer cell lines .
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Antifungal and Insecticidal Activities: Trifluoromethyl derivatives have demonstrated efficacy against fungal pathogens and pests .
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